2-Deoxy-D-glucose-tetraacetate

Description

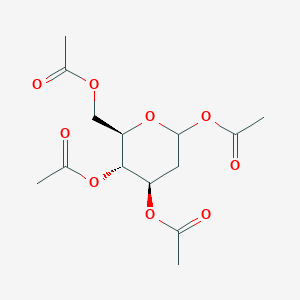

1,3,4,6-Tetra-O-acetyl-2-deoxy-D-glucopyranose (CAS: 69515-91-9) is a key intermediate in carbohydrate chemistry and drug development. Structurally, it features a 2-deoxy-D-glucopyranose backbone with acetyl groups at the 1-, 3-, 4-, and 6-positions, enhancing its lipophilicity and stability. This compound is synthesized via acetylation of 2-deoxy-D-glucose derivatives using acetic anhydride and pyridine . Molecular docking studies reveal superior binding energies (−140.05 kcal/mol with 3CLpro and −168.65 kcal/mol with nsp15 endoribonuclease), outperforming drugs like lopinavir and favipiravir .

Propriétés

IUPAC Name |

[(2R,3S,4R)-3,4,6-triacetyloxyoxan-2-yl]methyl acetate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H20O9/c1-7(15)19-6-12-14(22-10(4)18)11(20-8(2)16)5-13(23-12)21-9(3)17/h11-14H,5-6H2,1-4H3/t11-,12-,13?,14+/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KLEORKVJPIJWNG-VMXNZORSSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)OCC1C(C(CC(O1)OC(=O)C)OC(=O)C)OC(=O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(=O)OC[C@@H]1[C@H]([C@@H](CC(O1)OC(=O)C)OC(=O)C)OC(=O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H20O9 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50447840 | |

| Record name | 1,3,4,6-Tetra-O-acetyl-2-deoxy-D-glucopyranose | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50447840 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

332.30 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

69515-91-9 | |

| Record name | 1,3,4,6-Tetra-O-acetyl-2-deoxy-D-glucopyranose | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50447840 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Méthodes De Préparation

Traditional Acetylation with Sulfuric Acid

The most established method involves direct acetylation of D-glucosamine hydrochloride using acetic anhydride catalyzed by sulfuric acid. In this process, D-glucosamine hydrochloride reacts with excess acetic anhydride under controlled conditions to yield 1,3,4,6-tetra-O-acetyl-2-amino-2-deoxy-α-D-glucopyranose hemisulfate. Subsequent N-phthaloylation with phthalic anhydride in dichloromethane produces the target compound with high stereoselectivity.

Reaction Conditions :

-

Catalyst : Concentrated H₂SO₄ (1.3 mL per 5.0 g D-glucosamine)

-

Solvent : Acetic anhydride (18.0 mL per 5.0 g substrate)

-

Temperature : Room temperature, 12-hour reaction

This method benefits from simplicity and scalability but requires careful neutralization with barium hydroxide to remove sulfate by-products.

Hydrogenation and Debenzylation

Alternative routes employ hydrogenation of protected intermediates. For instance, alkyl 2-deoxy-2-halo-3,4,6-tri-O-benzyl-α/β-D-glucopyranoside undergoes hydrogenation at 120 psi using 5% Pd/C, followed by acetylation. This method avoids toxic reagents like ethane thiol and minimizes Ferrier rearrangement by-products.

Key Steps :

-

Hydrogenation : 7–8 hours at 120 psi H₂, yielding methyl 2-deoxy-α/β-D-glucopyranoside.

-

Acetylation : Treatment with acetic anhydride and pyridine to protect hydroxyl groups.

-

Crystallization : Isopropyl alcohol and acetone yield 59% pure product.

Enzymatic Hydrolysis and Acyl Migration

Chemo-Enzymatic Synthesis

A modern approach combines enzymatic hydrolysis with controlled acyl migration. Peracetylated 2-acetamido-2-deoxy-D-glucopyranose is treated with Candida rugosa lipase (CRL) to selectively hydrolyze the 4-O-acetyl group. Subsequent acyl migration from the 4- to 6-position yields 2-acetamido-2-deoxy-1,3,6-tri-O-acetyl-α-D-glucopyranose.

Advantages :

One-Pot Enzymatic-Chemical Process

This method integrates enzymatic hydrolysis and chemical glycosylation in a single pot. CRL catalyzes hydrolysis in acetone-phosphate buffer (pH 4), followed by acyl migration at 25°C. Glycosylation with trichloroacetimidate donors then produces disaccharides like N-acetyl-α-D-lactosamine heptaacetate.

Conditions :

-

Enzyme Loading : 50 mg CRL per mmol substrate

-

Reaction Time : 24 hours for hydrolysis and migration

Stereoselective Chlorination for Glycosyl Donors

Anomeric Chlorination with PCl₅-BF₃

1,3,4,6-Tetra-O-acetyl-2-deoxy-2-phthalimido-α-D-glucopyranose reacts with PCl₅ and BF₃ in dichloromethane to yield β-anomeric chlorides. This method achieves >90% β-selectivity, critical for glycosylation reactions.

Mechanism :

Comparison of Chlorination Reagents

Thionyl chloride (SOCl₂) with ZnCl₂ or SnCl₄ produces mixed α/β anomers, whereas PCl₅-BF₃ exclusively forms β-chlorides. The latter is preferred for synthesizing pure glycosyl donors.

Data Tables: Comparative Analysis of Methods

Table 1: Reaction Conditions and Yields for Key Methods

Table 2: Advantages and Limitations of Each Approach

| Method | Advantages | Limitations |

|---|---|---|

| H₂SO₄ Acetylation | High scalability, low cost | Requires neutralization steps |

| Hydrogenation | Avoids toxic by-products | High-pressure equipment needed |

| Enzymatic Hydrolysis | Mild conditions, high selectivity | Longer reaction times |

| PCl₅-BF₃ Chlorination | Excellent β-selectivity | Sensitivity to moisture |

Analyse Des Réactions Chimiques

Types of Reactions: 1,3,4,6-Tetra-O-acetyl-2-deoxy-D-glucopyranose undergoes various chemical reactions, including:

Hydrolysis: The acetyl groups can be hydrolyzed under acidic or basic conditions to yield 2-deoxy-D-glucose.

Substitution: The acetyl groups can be substituted with other functional groups using appropriate reagents.

Oxidation: The compound can be oxidized to form corresponding carboxylic acids or aldehydes.

Common Reagents and Conditions:

Hydrolysis: Acidic (e.g., hydrochloric acid) or basic (e.g., sodium hydroxide) conditions.

Substitution: Reagents such as sodium methoxide or other nucleophiles.

Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide.

Major Products:

Hydrolysis: 2-deoxy-D-glucose.

Substitution: Various substituted derivatives depending on the nucleophile used.

Oxidation: Carboxylic acids or aldehydes.

Applications De Recherche Scientifique

1,3,4,6-Tetra-O-acetyl-2-deoxy-D-glucopyranose has several applications in scientific research:

Chemistry: Used as a building block in the synthesis of more complex molecules.

Biology: Employed in studies of carbohydrate metabolism and enzyme activity.

Medicine: Investigated for its potential in drug development, particularly in targeting metabolic pathways.

Industry: Utilized in the production of specialty chemicals and as an intermediate in various synthetic processes.

Mécanisme D'action

The mechanism of action of 1,3,4,6-Tetra-O-acetyl-2-deoxy-D-glucopyranose involves its interaction with enzymes and metabolic pathways. The acetyl groups can be cleaved by esterases, releasing 2-deoxy-D-glucose, which can then participate in glycolysis and other metabolic processes. The compound’s acetylated form can also interact with specific proteins and enzymes, influencing their activity and function.

Comparaison Avec Des Composés Similaires

Comparison with Structurally Similar Compounds

1,3,4,6-Tetra-O-acetyl-2-azido-2-deoxy-D-glucopyranose

- Structural Differences: Replaces the 2-deoxy group with an azido (-N₃) substituent. Exists in both α- and β-anomeric forms (e.g., ChemSpider ID 9047691 vs. 24540341) .

- Synthesis : Prepared via triflate displacement reactions or benzyl-to-azido substitutions, requiring anhydrous conditions for optimal yields .

- Applications : Used as a click chemistry precursor for glycoconjugate synthesis. Lacks the antiviral binding properties reported for the target compound .

2-Acetamido-1,3,4,6-tetra-O-acetyl-2-deoxy-D-glucopyranose

- Structural Differences : Features a 2-acetamido group instead of a simple deoxy group.

- Synthesis : Derived from 2-acetamido-2-deoxy-D-glucose via exhaustive acetylation .

1,2,3,4-Tetra-O-acetyl-β-D-glucopyranose

- Structural Differences : Fully acetylated glucose lacking the 2-deoxy modification.

- Reactivity : The intact hydroxyl group at C2 increases polarity, limiting its utility in hydrophobic drug formulations compared to the target compound .

2-Deoxy-2-difluoroacetamido-β-D-glucopyranose

- Structural Differences : Substitutes the 2-position with a difluoroacetamido group.

- Synthesis: Prepared via fluorination of 2-amino intermediates, requiring specialized reagents like difluoroacetic anhydride .

Methyl 2-Acetamido-3,4,6-tri-O-acetyl-2-deoxy-D-glucopyranoside

- Structural Differences : Methyl glycoside at C1 and tri-O-acetyl groups (vs. tetra-O-acetyl in the target compound).

- Applications: Used in glycosylation reactions; the methyl group blocks anomeric reactivity, limiting its versatility in synthesis .

Comparative Data Table

Key Research Findings

- Antiviral Superiority : The target compound’s tetra-O-acetyl structure enhances membrane permeability and binding affinity to SARS-CoV-2 proteins, outperforming lopinavir and favipiravir in silico .

- Synthetic Efficiency : Compared to azido analogs requiring multi-step anhydrous synthesis, the target compound is prepared in fewer steps with higher yields (e.g., 81% in ) .

Activité Biologique

1,3,4,6-Tetra-O-acetyl-2-deoxy-D-glucopyranose (TDA) is a derivative of 2-deoxy-D-glucose (2-DG), which has gained attention for its potential biological activities, particularly in the context of viral infections and metabolic disorders. This article reviews the biological activity of TDA, focusing on its mechanisms of action, effects on cellular metabolism, and implications for therapeutic applications.

Chemical Structure and Properties

1,3,4,6-Tetra-O-acetyl-2-deoxy-D-glucopyranose is characterized by the presence of acetyl groups at positions 1, 3, 4, and 6 on the glucopyranose ring. This structural modification enhances its solubility and biological activity compared to its parent compound, D-glucose.

| Property | Value |

|---|---|

| Molecular Formula | C₁₆H₂₃NO₁₀ |

| Molecular Weight | 389.37 g/mol |

| Melting Point | 184-189 °C |

| CAS Number | 7772-79-4 |

Mechanisms of Biological Activity

TDA exhibits several biological activities primarily through its interference with cellular glucose metabolism and glycosylation processes:

- Inhibition of Glycolysis : TDA acts as a glucose antimetabolite by inhibiting glycolytic enzymes such as hexokinase. This inhibition leads to reduced ATP production in cells, which is particularly detrimental to rapidly dividing cells like those in tumors or virally infected tissues .

- Impact on Glycosylation : By mimicking glucose, TDA disrupts the normal glycosylation processes essential for viral replication and cell signaling. This disruption can lead to endoplasmic reticulum stress and activation of the unfolded protein response (UPR), further impairing cellular function .

- Antiviral Properties : In studies involving SARS-CoV-2, TDA demonstrated superior binding energies compared to other derivatives of 2-DG, suggesting enhanced efficacy in inhibiting viral proliferation by limiting the energy supply necessary for viral replication .

Research Findings and Case Studies

Several studies have evaluated the biological effects of TDA:

- Reduction of Glucosamine Incorporation : A study revealed that TDA significantly reduced the incorporation of D-[3H]glucosamine into glycosaminoglycans (GAGs) without affecting total protein synthesis. This suggests that TDA competes with glucosamine in metabolic pathways critical for GAG synthesis .

- Cell Culture Studies : In primary hepatocyte cultures, TDA was shown to inhibit D-[3H]glucosamine uptake effectively. The concentration-dependent reduction indicates a potential role in modulating metabolic pathways involved in GAG production .

Potential Applications

The unique properties of TDA suggest several potential applications:

- Cancer Therapy : Given its ability to inhibit glycolysis and glycosylation, TDA may serve as a therapeutic agent in cancer treatment by starving tumor cells of energy and disrupting their growth signals.

- Viral Infections : The antiviral properties observed in laboratory settings indicate that TDA could be developed as a treatment option for viral infections, including COVID-19 .

Q & A

Q. What are the common synthetic routes for 1,3,4,6-Tetra-O-acetyl-2-deoxy-D-glucopyranose, and how do reaction conditions influence yield?

- Methodological Answer : The synthesis typically begins with protecting hydroxyl groups on a glucopyranose precursor. For example, acetylation of 2-deoxy-D-glucose using acetic anhydride in the presence of a catalyst (e.g., pyridine) under anhydrous conditions achieves tetra-O-acetylation. Reaction temperature (0–25°C) and solvent polarity (e.g., dichloromethane vs. DMF) significantly impact regioselectivity and yield. Evidence from scaled-up procedures suggests optimized conditions (e.g., 24 hr at 25°C) yield >85% purity .

Table 1 : Comparison of Acetylation Methods

| Precursor | Catalyst | Solvent | Yield (%) | Purity (%) |

|---|---|---|---|---|

| 2-Deoxy-D-glucose | Pyridine | CH₂Cl₂ | 78 | 92 |

| 2-Deoxy-D-glucose | H₂SO₄ | Acetic Acid | 65 | 85 |

Q. How are hydroxyl group protection strategies optimized to avoid side reactions during synthesis?

- Methodological Answer : Selective protection requires balancing steric and electronic factors. Acetyl groups are preferred for stability under acidic/basic conditions, but competing reactions (e.g., migration of acetyl groups) may occur. Using bulky protecting groups (e.g., benzyl or isopropylidene) for specific positions (e.g., 4,6-O-isopropylidene in ) can enhance regioselectivity. Monitoring via TLC or NMR during intermediate steps ensures minimal byproduct formation .

Advanced Research Questions

Q. What mechanistic insights explain the reactivity of 1,3,4,6-Tetra-O-acetyl-2-deoxy-D-glucopyranose in glycosylation reactions?

- Methodological Answer : The acetyl groups at C-1,3,4,6 positions act as electron-withdrawing groups, polarizing the anomeric carbon (C-1) and enhancing its electrophilicity. This facilitates nucleophilic attack by alcohols or amines in glycosylation. Kinetic studies using ¹H-NMR show that α/β anomer ratios depend on solvent (e.g., α dominance in polar aprotic solvents like DMF). Evidence from glycosyl chloride derivatives (e.g., in ) supports SN1-like mechanisms with oxocarbenium ion intermediates .

Q. How can high-resolution mass spectrometry (HRMS) and NMR resolve structural ambiguities in derivatives?

- Methodological Answer : HRMS (e.g., ESI-TOF) identifies exact masses of fragment ions, critical for confirming substituent positions. For example, loss of acetyl radicals (•OAc, m/z 60) or sequential deacetylation patterns (e.g., m/z 346 → 241 in ) differentiate regioisomers. ¹³C-NDEPT and HSQC NMR clarify acetyl group positions: C-2 (δ ~25 ppm for deoxy) vs. C-1 (δ ~90–100 ppm for anomeric carbon) .

Q. What are the challenges in using this compound for ¹⁸F-labeling in PET imaging, and how are they addressed?

- Methodological Answer : Direct ¹⁸F incorporation at C-2 is hindered by steric bulk from acetyl groups. A workaround involves using 2-azido precursors ( ) for Cu-catalyzed click chemistry with ¹⁸F-alkynes. Alternatively, describes no-carrier-added ¹⁸F-glycosylation via peracetylated 2-deoxy-2-[¹⁸F]fluoroglucopyranoside, achieving ~25% radiochemical yield. Anomeric control (α-selectivity) is critical for in vivo stability .

Data Contradiction Analysis

Q. How do conflicting reports on anomeric selectivity in glycosylation reactions arise, and how can they be reconciled?

- Methodological Answer : Discrepancies often stem from solvent effects or catalyst choice. For example, reports β-selectivity using silver triflate in CH₂Cl₂, while observes α-dominance with BF₃·Et₂O in DMF. Polar solvents stabilize oxocarbenium ions, favoring α-anomers, whereas less polar media allow SN2-like β-attack. Systematic variation of Lewis acids (e.g., SnCl₄ vs. AgOTf) and temperature (-40°C to RT) can resolve contradictions .

Application-Oriented Questions

Q. What strategies enable the synthesis of bioactive glycoconjugates from this compound?

- Methodological Answer : The C-1 acetyl group is selectively hydrolyzed (e.g., using lipases or Zemplén conditions) to expose the anomeric hydroxyl for coupling. For example, details allyl glycoside formation via Koenigs-Knorr reaction with allyl alcohol and Hg(CN)₂. The resulting glycoconjugates exhibit enhanced solubility for biological assays (e.g., enzyme inhibition studies) .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.